molecular formula C10H19N B2504369 4-cyclopentylPiperidine CAS No. 123812-47-5

4-cyclopentylPiperidine

Cat. No.: B2504369
CAS No.: 123812-47-5
M. Wt: 153.269
InChI Key: FIRPDCXAJWUFOK-UHFFFAOYSA-N
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Description

4-Cyclopentylpiperidine (CAS 21043-40-3) is a versatile nitrogen-containing heterocyclic compound of significant interest in organic and medicinal chemistry. With a molecular formula of C10H19N and a molecular weight of 154.26 g/mol, it serves as a valuable scaffold and building block in research and development . This compound is characterized as a solid at room temperature with a melting point of 25 °C and a boiling point of 105 °C at 11 mmHg . It is typically supplied with a high purity level of >98.0% (GC) and, due to its properties, is recommended to be stored in a cool, dark place under inert gas . As a secondary amine, this compound is primarily utilized as a crucial intermediate in organic synthesis. Its structure makes it a valuable precursor for the development of more complex molecules, particularly in the pharmaceutical industry where piperidine derivatives are common. Researchers employ this compound in the synthesis of potential agrochemicals, dyestuffs, and other fine chemicals . Its role is often to introduce the sterically hindered and basic cyclopentylpiperidine moiety into a target molecule, which can influence the compound's physicochemical properties and biological activity. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound may cause skin and serious eye irritation . Researchers should wear appropriate protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated environment. For safe storage, keep the container tightly sealed under the recommended conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRPDCXAJWUFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 Cyclopentylpiperidine

Established Synthetic Routes to 4-cyclopentylpiperidine and its Hydrochloride Salt

The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and considerations. These methods primarily involve the construction of the piperidine (B6355638) ring and the introduction of the cyclopentyl substituent.

Cyclization and Hydrogenation Approaches

One common strategy for the synthesis of substituted piperidines involves the cyclization of an acyclic precursor followed by hydrogenation. A plausible pathway to this compound could involve an intramolecular cyclization reaction. For instance, a suitably functionalized amino-alkene or amino-ketone containing a cyclopentyl group could be induced to cyclize, forming a dihydropyridine (B1217469) or a piperidone intermediate, respectively. These intermediates can then be reduced to the final this compound.

The Prins cyclization, a reaction between an aldehyde and a homoallylic amine, represents a viable method for constructing the piperidine ring. nih.gov Subsequent hydrogenation of the resulting unsaturated piperidine derivative would yield the saturated this compound. The choice of catalyst for the hydrogenation step is crucial and often involves precious metals like palladium or platinum on a carbon support.

Table 1: Representative Cyclization and Hydrogenation Approach

Step Reactants Reagents/Catalyst Conditions Intermediate/Product
1 Cyclopentyl-containing homoallylic amine, Aldehyde Lewis Acid (e.g., InCl₃) or Brønsted Acid Varies 4-cyclopentyl-1,2,3,6-tetrahydropyridine derivative

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be envisioned through the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with a suitable piperidine-based electrophile. A common precursor is 4-piperidone (B1582916) or a protected derivative thereof. The Grignard reagent adds to the carbonyl group of the piperidone, forming a tertiary alcohol. Subsequent dehydration and hydrogenation of the resulting double bond would furnish this compound.

Alternatively, the Grignard reagent could be reacted with a 4-halopiperidine derivative in a cross-coupling reaction, although this is a less common approach for this specific transformation. The use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is standard for Grignard reactions to ensure the solubility and reactivity of the organomagnesium species. wikipedia.org

Table 2: Grignard Reagent-Mediated Synthesis Pathway

Step Reactants Reagents Solvent Intermediate/Product
1 Cyclopentyl bromide, Magnesium turnings Iodine (activator) Anhydrous THF or Diethyl Ether Cyclopentylmagnesium bromide
2 1-Benzyl-4-piperidone, Cyclopentylmagnesium bromide - Anhydrous THF or Diethyl Ether 1-Benzyl-4-cyclopentylpiperidin-4-ol
3 1-Benzyl-4-cyclopentylpiperidin-4-ol Acid (e.g., H₂SO₄) Heat 1-Benzyl-4-cyclopentyl-1,2,3,6-tetrahydropyridine
4 1-Benzyl-4-cyclopentyl-1,2,3,6-tetrahydropyridine H₂, Pd/C Methanol or Ethanol 1-Benzyl-4-cyclopentylpiperidine

The hydrochloride salt of this compound can be readily prepared by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration.

Catalytic Considerations in Synthesis (e.g., Palladium, Rhodium)

Palladium and rhodium catalysts play a significant role in various stages of the synthesis of this compound.

Palladium: Palladium-on-carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, such as the reduction of a tetrahydropyridine (B1245486) intermediate to a piperidine. google.com It is also employed in deprotection steps, for instance, the hydrogenolysis of an N-benzyl protecting group to yield the secondary amine. Palladium complexes are also pivotal in cross-coupling reactions, such as the Suzuki or Negishi coupling, which could potentially be used to form the bond between the cyclopentyl group and the piperidine ring. researchgate.netmdpi.com

Rhodium: Rhodium catalysts, often on a support like alumina (B75360) or carbon, are also effective for the hydrogenation of aromatic and heteroaromatic rings. While potentially more reactive than palladium for certain substrates, its application in the final reduction step to form the piperidine ring would need to be carefully controlled to avoid over-reduction if other reducible functional groups are present.

Advanced Purification Techniques for this compound

The purification of this compound is essential to remove any unreacted starting materials, byproducts, and catalysts from the final product.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid compounds. For this compound, which is often isolated as its hydrochloride salt, recrystallization can be an effective purification method. The process involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical and is determined empirically. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), water, or mixtures of these with less polar solvents like ethyl acetate (B1210297) or acetone.

Table 3: General Recrystallization Protocol for this compound Hydrochloride

Step Procedure Purpose
1 Dissolve crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol/ethyl acetate). To create a saturated solution.
2 Slowly cool the solution to room temperature, then potentially in an ice bath. To induce crystallization of the pure compound.
3 Collect the crystals by filtration. To separate the purified solid from the impure mother liquor.
4 Wash the crystals with a small amount of cold solvent. To remove any residual impurities adhering to the crystal surface.

Chromatographic Separation Methods

Chromatographic techniques are widely used for the purification of liquid or non-crystalline compounds, and for the separation of complex mixtures.

Column Chromatography: This is a standard method for purifying organic compounds. For this compound, which is a basic compound, silica (B1680970) gel or alumina can be used as the stationary phase. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used as the mobile phase. The polarity of the mobile phase is gradually increased to elute the compounds from the column. A small amount of a base, such as triethylamine, is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. Both normal-phase and reversed-phase HPLC can be utilized. For a basic compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a common choice. mdpi.com

Table 4: Representative Chromatographic Separation Parameters

Method Stationary Phase Mobile Phase (Typical) Detection
Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient + 0.5% Triethylamine Thin-Layer Chromatography (TLC)

Chemical Transformations and Derivatization Strategies Involving the Piperidine Moiety

The chemical behavior of the this compound molecule is largely dictated by the piperidine ring's nitrogen atom. This secondary amine provides a site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of this moiety is influenced by the steric bulk of the adjacent cyclopentyl group, which can affect the accessibility of the nitrogen's lone pair of electrons to attacking reagents.

The oxidation of tertiary amines and N-heterocycles to their corresponding N-oxides is a well-established transformation. For secondary amines like this compound, oxidation typically involves the nitrogen atom. The formation of an N-oxide introduces a highly polar N⁺–O⁻ bond, which can significantly alter the parent molecule's physical properties, such as solubility and basicity. These N-oxides can also serve as intermediates for further functionalization.

While specific studies detailing the N-oxide formation of this compound are not extensively documented, the general principles of amine oxidation apply. Reagents commonly used for such transformations include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other specialized oxidizing agents. The reaction conditions, such as solvent and temperature, would be critical in achieving a successful and selective oxidation.

Table 1: Potential Reagents for N-Oxide Formation

Reagent Typical Conditions
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvent, often with a catalyst
m-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvents (e.g., CH₂Cl₂), room temperature

This table represents general conditions for amine oxidation and would require empirical optimization for this compound.

The synthesis of this compound itself can be considered a reductive transformation, commonly achieved through the catalytic hydrogenation of 4-cyclopentylpyridine. This process involves the reduction of the aromatic pyridine (B92270) ring to the saturated piperidine ring.

Catalytic Hydrogenation of 4-Cyclopentylpyridine:

Catalysts : Platinum (Pt), Palladium (Pd), Rhodium (Rh), or Nickel (Ni) are commonly employed.

Conditions : The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and conditions can influence the efficiency and selectivity of the reduction.

Further reductive transformations on derivatives of this compound, for instance, the reduction of an N-oxide derivative, would regenerate the parent amine. This reduction can be accomplished using various reducing agents, such as catalytic hydrogenation or reagents like triphenylphosphine.

The nitrogen atom of this compound is nucleophilic and can participate in various substitution reactions to introduce functional groups. These reactions are fundamental for building more complex molecules based on the this compound scaffold.

One of the primary reactions is N-alkylation , where the piperidine nitrogen attacks an alkyl halide or another electrophilic carbon source, displacing a leaving group to form a new C-N bond. This results in a tertiary amine.

Another key reaction is N-acylation , where the piperidine reacts with an acyl halide or an anhydride (B1165640). This reaction forms an amide linkage and is often used to introduce carbonyl-containing moieties.

Piperidine and its derivatives are also widely used as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. In this context, this compound would act as the incoming nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group (e.g., a halide). The reaction rate is highly dependent on the electronic properties of the aromatic substrate and the reaction conditions. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

Reaction Type Electrophile Example Product Type
N-Alkylation Methyl Iodide (CH₃I) N-Methyl-4-cyclopentylpiperidine
N-Acylation Acetyl Chloride (CH₃COCl) N-Acetyl-4-cyclopentylpiperidine

Chemical derivatization is a technique used to convert an analyte into a different, more easily detectable form for analytical purposes, such as chromatography or mass spectrometry. For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) or improve its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

The secondary amine of this compound is the primary target for derivatization. Common strategies include:

Acylation : Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride introduces fluorinated groups, which are highly electron-capturing and enhance detection by GC with an electron capture detector (GC-ECD).

Silylation : Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.

Reaction with Labeling Reagents : For LC-MS, derivatizing agents that introduce a permanently charged group or a group with high proton affinity can significantly improve sensitivity in electrospray ionization (ESI). researchgate.net For example, reagents containing a quaternary ammonium (B1175870) salt or a basic pyridine moiety can be used.

The choice of derivatization reagent and method depends on the analytical technique being employed and the specific properties of the analyte that need to be enhanced. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 4 Cyclopentylpiperidine Derivatives

Conceptual Frameworks of Structure-Activity Relationships

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its resulting biological activity. wikipedia.org The core principle is that the specific arrangement of atoms and functional groups in a compound dictates its interactions with biological systems like enzymes or receptors, thereby determining its therapeutic effects. patsnap.comoncodesign-services.com By systematically modifying a molecule's structure and observing the subsequent changes in its biological effects, researchers can deduce which parts of the molecule are crucial for its activity. wikipedia.orgdrugdesign.org This understanding is paramount in drug discovery, guiding the rational design of new, more effective therapeutic agents. patsnap.comnih.gov

Identification of Key Structural Features Conferring Activity

The primary goal of SAR is to identify the specific structural components, often called a pharmacophore, that are responsible for a molecule's biological action. Analysis of SAR enables the identification of the chemical groups responsible for eliciting a target biological effect. wikipedia.org This knowledge allows medicinal chemists to strategically modify a compound to enhance potency, improve selectivity, or optimize pharmacokinetic properties. wikipedia.orgdrugdesign.org

In the broader class of piperidine (B6355638) derivatives, numerous studies have identified key structural features that govern their activity. For instance, in a series of 4,4-disubstituted piperidine morphinomimetics, the analysis resulted in a set of pharmacophores and anti-pharmacophores used to predict analgesic activity. nih.gov Similarly, for piperine (B192125) analogs acting as bacterial efflux pump inhibitors, the partial negative surface area and the area of the molecular shadow were found to be critical descriptors influencing inhibitory activity. nih.gov

A study on piperidine-based sigma receptor 1 (S1R) ligands highlighted that both polar and hydrophobic interactions are crucial for stabilizing the ligands within the receptor's binding pockets. nih.gov For a potent S1R agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, computational studies revealed the key amino acid residues it interacts with, providing a roadmap for future design modifications. nih.govrsc.org

Class of Piperidine DerivativeKey Structural Features for ActivityBiological Target/Activity
Piperine Analogs Partial negative surface area, molecular shadow, heat of formation. nih.govNorA Efflux Pump Inhibition nih.gov
4,4-disubstituted piperidines Specific pharmacophore and anti-pharmacophore elements. nih.govAnalgesic Activity nih.gov
Piperidine-based S1R Ligands Polar and hydrophobic interaction points. nih.govSigma Receptor 1 (S1R) Binding nih.gov
Amide non-urea inhibitors Various topological descriptors. jetir.orgSoluble Epoxide Hydrolase (sEH) Inhibition jetir.org

Historical Context and Evolution of SAR Methodologies

The concept that a substance's physiological action is a function of its chemical structure is not new. The idea was first formally expressed as early as 1868 by Alexander Crum Brown and Thomas Richard Fraser. wikipedia.org Early SAR studies often involved observing the effects of systematic structural changes within a homologous series of compounds. wikipedia.org

The evolution of SAR took a significant leap forward in the mid-20th century with the advent of quantitative methods. This refinement led to the development of mathematical models that correlate chemical structure with biological activity, a field now known as Quantitative Structure-Activity Relationships (QSAR). wikipedia.org The seminal work of Corwin Hansch and his colleagues in the early 1960s was a major catalyst, sparking widespread interest in predicting biological activities. igi-global.comresearchgate.net Initially focused on drug design, the application of QSAR expanded into fields like toxicology and environmental chemistry by the 1970s and 1980s. igi-global.comresearchgate.net Over the decades, QSAR has evolved from simple linear models to incorporating sophisticated computational tools, including machine learning and other advanced statistical methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models represent a mathematical formalization of the principles of SAR. wikipedia.org These computational models establish a quantitative correlation between the chemical properties of a set of molecules and their biological activities. nih.govslideshare.net In QSAR, the chemical structure is numerically encoded using "descriptors," which can represent physicochemical properties (like lipophilicity), topological features, or 3D electronic and steric properties. wikipedia.orgtiu.edu.iq The ultimate goal is to create a validated mathematical equation that can predict the activity of new, untested compounds based on their structural descriptors. wikipedia.orgnih.gov

QSAR studies have been successfully applied to various classes of piperidine derivatives to predict activities ranging from anticancer and antiviral to insecticidal properties. For example, a QSAR study on furan-pyrazole piperidine derivatives developed robust models to predict their inhibitory activity against the Akt1 enzyme and their antiproliferative effects on cancer cell lines. nih.govtandfonline.com Another study developed QSAR models for amide non-urea piperidine derivatives as inhibitors of soluble epoxide hydrolase (sEH). jetir.org

Development and Validation of QSAR Equations

The development of a robust QSAR model is a systematic process involving several critical steps. nih.govnih.gov

Data Set Selection : A diverse set of compounds with accurately measured biological activity is required. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.commdpi.com

Descriptor Calculation : A wide range of numerical descriptors representing the structural, physicochemical, and electronic properties of the molecules are calculated. slideshare.net

Variable Selection : From the vast pool of calculated descriptors, a subset that has the most significant correlation with biological activity is selected using statistical methods to avoid overfitting. slideshare.net

Model Generation : A mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) to establish the relationship between the selected descriptors and the biological activity. slideshare.netmdpi.com

Model Validation : This is the most crucial step to ensure the model is statistically sound and has predictive capabilities. nih.govuniroma1.it Validation is performed both internally (using the training set, e.g., leave-one-out cross-validation) and externally (using the independent test set). nih.govmdpi.com

A study on furan-pyrazole piperidine derivatives reported models with strong statistical validation parameters, indicating their robustness and predictive ability. nih.govtandfonline.com

Statistical ParameterDescriptionTypical Acceptable ValueExample Value (Piperidine Derivatives) nih.gov
r² (Correlation Coefficient) Measures the goodness-of-fit of the model for the training set.> 0.60.742 - 0.832
q² or r²(CV) (Cross-Validated r²) Measures the internal predictive ability of the model via cross-validation.> 0.50.684 - 0.796
r² pred (External Validation) Measures the predictive ability of the model on an external test set.> 0.6Not explicitly stated, but external verification was performed.
RMSE (Root Mean Square Error) Represents the deviation between predicted and observed values.As low as possible0.247 - 0.299

Linear Free-Energy Based Methods in QSAR

The foundation of many classical QSAR models lies in linear free-energy relationships (LFER), which postulate that changes in biological activity are related to changes in physicochemical properties that influence the free energy of drug-receptor interactions. vixra.orgyoutube.com The most well-known LFER model is the Hansch analysis , developed by Corwin Hansch. e-bookshelf.deresearchgate.net

Hansch analysis correlates biological activity (expressed as log 1/C, where C is the molar concentration for a given effect) with key physicochemical parameters:

Hydrophobicity (π or log P) : Describes the compound's partitioning between an oily and an aqueous phase, modeling its ability to cross cell membranes. researchgate.net

Electronic Effects (σ) : The Hammett constant, which quantifies the electron-donating or electron-withdrawing effect of substituents. researchgate.net

Steric Effects (Es) : Taft's steric parameter, which accounts for the size and shape of substituents. e-bookshelf.de

The general form of a Hansch equation is: log(1/C) = k₁logP + k₂σ + k₃Es + k₄

This approach allows medicinal chemists to understand the relative importance of hydrophobicity, electronics, and sterics for the biological activity of a series of compounds, thereby guiding further synthesis and optimization. vixra.orgresearchgate.net

Advanced Statistical Methodologies in QSAR (e.g., Cluster Analysis, Discriminant Analysis)

While linear regression forms the basis of classical QSAR, modern studies often employ more advanced statistical and machine learning techniques to handle complex, high-dimensional data and non-linear relationships. nih.gov

Cluster Analysis: This is an unsupervised pattern recognition technique used to group compounds into clusters based on their structural similarity. frontiersin.org In QSAR, clustering can be used to:

Rationally divide a dataset into structurally diverse training and test sets for model development and validation. frontiersin.orgnih.gov

Identify distinct subclasses of compounds within a large dataset that may have different mechanisms of action or require separate QSAR models. nih.gov

Ensure that new compounds designed fall within the chemical space of the training set (the applicability domain).

Discriminant Analysis: This is a classification method used when the biological activity data is categorical (e.g., active/inactive, high/low toxicity) rather than continuous. nih.govresearchgate.net Linear Discriminant Analysis (LDA) finds a linear combination of descriptors that best separates the predefined classes. mdpi.com For example, a QSAR model was developed using discriminant analysis to classify organic compounds into "high risk" and "low risk" categories for carcinogenicity based on their topological descriptors. nih.gov This approach is particularly useful for virtual screening to filter large libraries of compounds into promising and unpromising candidates. nih.gov

Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Approaches

Fragment-Dependent Molecular Descriptors in G-QSAR

In G-QSAR, the biological activity of a compound is modeled as a function of the physicochemical properties of its constituent fragments. ijpsr.com For a series of 4-cyclopentylpiperidine analogues, the molecule is typically deconstructed into a core scaffold (the piperidine ring) and its substituents (the R-groups), such as the cyclopentyl group at the C-4 position and any substituent on the piperidine nitrogen.

Molecular descriptors are then calculated for each fragment. These descriptors can be binary (indicating the presence or absence of a specific fragment) or integer values (counting the occurrences of a fragment). rsc.org They can encode a variety of properties: nih.govmdpi.comkaggle.com

Topological Descriptors: Encode information about connectivity, size, and shape (e.g., Kier & Hall connectivity indices, shape indices).

Physicochemical Descriptors: Quantify properties like hydrophobicity (logP), molar refractivity (MR), and electronic effects (Hammett constants).

Steric Descriptors: Describe the volume and spatial arrangement of the fragment (e.g., Taft steric parameters).

Quantum Chemical Descriptors: Derived from computational chemistry to describe electronic properties like partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

The G-QSAR model is then constructed using statistical methods, such as multiple linear regression, to create a mathematical equation that links these fragment descriptors to the observed biological activity. ijpsr.comnih.gov

For instance, a simplified G-QSAR equation might look like: Biological Activity = c0 + c1DescriptorA(Fragment1) + c2DescriptorB(Fragment2) + ... Where c represents the coefficients determined by the regression analysis.

This approach allows researchers to identify which fragments and which properties of those fragments are most influential in determining the biological response.

Cross-Term Fragment Descriptors and Activity Prediction

A key refinement in G-QSAR is the use of cross-term fragment descriptors. These terms are introduced into the QSAR equation to account for potential interactions between different molecular fragments. ijpsr.com Standard G-QSAR models assume that the contribution of each fragment to the total biological activity is additive and independent of other fragments. However, in reality, the effect of one substituent can be modulated by another.

Cross-term descriptors are mathematical products of descriptors from different fragments. For example, a cross-term might combine the hydrophobicity descriptor of the C-4 cyclopentyl group with an electronic descriptor of a substituent on the piperidine nitrogen. The inclusion of these terms can significantly improve the predictive power of the model by capturing non-additive effects. ijpsr.commdpi.com

The refined G-QSAR model incorporating cross-terms would appear as: Biological Activity = c0 + c1D_A(F1) + c2D_B(F2) + c3*[D_A(F1) * D_B(F2)] Where the final term represents the interaction between Fragment 1 (F1) and Fragment 2 (F2).

By analyzing the coefficients of these cross-terms, researchers can understand how the interplay between different parts of the this compound molecule influences its activity, providing a more sophisticated guide for designing new, more potent analogues. ijpsr.com

Empirical Studies on the SAR of this compound Analogues

Empirical structure-activity relationship (SAR) studies involve the synthesis and biological testing of a series of related compounds to determine how specific structural modifications affect their activity. These studies provide foundational knowledge for computational modeling and drug design.

Conformational Preferences and Stereochemical Influences on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientation (conformation) of the piperidine ring are critical determinants of biological activity. The piperidine ring typically adopts a low-energy chair conformation. Substituents at the C-4 position, such as a cyclopentyl group, can exist in either an axial or equatorial orientation, and this preference can profoundly impact receptor binding.

Axial vs. Equatorial Orientation: Studies on 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands have shown that potent agonists preferentially adopt a chair conformation where the C-4 aryl group is in the axial position. Conversely, compounds with a preference for an equatorial 4-aryl group tend to exhibit antagonist properties. nih.gov This highlights that the stereochemical orientation of substituents directly influences the pharmacological outcome.

Chair vs. Twist-Boat Conformation: In a series of substituted piperidin-4-one oxime ethers, it was found that sterically less hindered compounds preferred the stable chair conformation. However, more sterically hindered analogues were forced into a higher-energy twist-boat conformation. nih.gov This conformational shift can alter the molecule's shape and its ability to fit into a target binding site.

Stereoisomerism: The absolute configuration of chiral centers within piperidine derivatives is crucial. For instance, the enantiomers of the analgesic trimeperidine exhibit different potencies, underscoring the importance of specific stereochemistry for effective drug-receptor interaction. acs.org The introduction of fluorine atoms can also significantly influence conformational preferences through stereoelectronic effects, further modulating biological properties. researchgate.netbeilstein-journals.org

Conformational and Stereochemical Effects on Piperidine Derivatives

Structural FeatureObservationImpact on Biological ActivityReference
4-Aryl Substituent Orientation Preference for axial orientation in a chair conformation.Associated with potent agonist activity in opioid ligands. nih.gov
4-Aryl Substituent Orientation Preference for equatorial orientation in a chair conformation.Associated with antagonist activity in opioid ligands. nih.gov
Steric Hindrance at C-3/C-5 Less hindered compounds prefer a chair conformation.Maintains typical activity profile. nih.gov
Steric Hindrance at C-3/C-5 More hindered compounds are forced into a twist-boat conformation.Alters molecular shape, potentially affecting receptor fit and activity. nih.gov

Impact of Cycloalkyl Substitutions on Antimicrobial Efficacy (e.g., against Gram-negative bacteria, Mycobacterium tuberculosis)

The nature of the substituent at the C-4 position of the piperidine ring significantly affects antimicrobial properties. Cycloalkyl groups, such as cyclopentyl, are often explored to modulate lipophilicity and steric bulk, which are key factors in cell penetration and target engagement.

Activity against Mycobacterium tuberculosis (Mtb):

The piperidine and related piperazine (B1678402) rings are important scaffolds in the development of new anti-tubercular agents. mdpi.com SAR studies on piperazine analogues have established the importance of a cyclohexyl group for potent activity against Mtb. nih.gov This suggests that a bulky, lipophilic cycloalkyl substituent is favorable.

In one study, the compound cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone was identified as a potent inhibitor of Mtb. nih.gov Exploration of the SAR around this hit compound confirmed that the cyclohexyl and piperazine rings were essential for whole-cell activity. nih.gov

Further research on piperidine-4-carboxamides identified them as a novel class of inhibitors against Mycobacterium abscessus, a related pathogen. nih.gov These studies highlight the potential of the 4-substituted piperidine core in developing antimycobacterial agents. It has been suggested that substitution at the fourth position of the piperidine ring may generally enhance anti-TB activity. researchgate.net

Activity against Gram-negative Bacteria:

Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that presents a significant barrier to many antibiotics. The properties of the C-4 substituent on a piperidine ring can influence a compound's ability to cross this barrier.

Studies on various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com

In a series of 4-piperidone (B1582916) curcumin (B1669340) analogues, compounds were generally more effective against Gram-positive bacteria, but still showed significant activity against Gram-negative strains. researchgate.net The presence of halogen substituents on the benzylidene rings attached to the piperidone core was a key feature for activity. researchgate.net

Another study synthesized novel piperidine derivatives and found that they were active against E. coli (Gram-negative) and Staphylococcus aureus (Gram-positive), indicating the broad potential of the piperidine scaffold. researchgate.netbiointerfaceresearch.com

Antimicrobial Activity of Selected Piperidine Analogues

Compound ClassTarget OrganismKey SAR FindingReference
1-(5-isoquinolinesulfonyl)piperazine analoguesMycobacterium tuberculosisA cyclohexyl group attached to the piperazine was found to be essential for potent whole-cell activity. nih.gov
Isoniazid-hydrazones with piperidine/piperazine ringsMycobacterium tuberculosisModerately increased lipophilicity, often achieved with bulky groups like cyclohexyl, led to promising antitubercular candidates. mdpi.com
Piperidine-4-carboxamidesMycobacterium abscessusIdentified as a novel class of DNA gyrase inhibitors with strong antimycobacterial activity. nih.gov
4-Piperidone curcumin analoguesGram-negative bacteria (E. coli, P. aeruginosa)Showed significant activity, though generally less than against Gram-positive bacteria. Halogen substitutions were important. researchgate.net
Novel synthetic piperidine derivativesE. coli (Gram-negative)Demonstrated activity, supporting the piperidine motif as a viable scaffold for antibacterial agents. researchgate.netbiointerfaceresearch.com

Computational Chemistry and Theoretical Characterization of 4 Cyclopentylpiperidine and Its Derivatives

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanics (QM) offers a fundamental understanding of the electronic behavior within a molecule, providing a detailed picture of electron distribution, orbital energies, and bonding characteristics. These methods are crucial for elucidating the intrinsic properties of 4-cyclopentylpiperidine and its analogs.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of piperidine (B6355638) derivatives due to its balance of computational cost and accuracy. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges.

For substituted piperidines, DFT studies reveal how the nature and position of substituents influence the electronic environment of the piperidine ring. For instance, in a study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory were used to optimize the geometry and calculate Mulliken atomic charges nih.gov. Such calculations for this compound would similarly elucidate the charge distribution, identifying nucleophilic and electrophilic sites, which is critical for predicting reactivity. The nitrogen atom in the piperidine ring, for example, typically exhibits a significant negative charge, making it a primary site for electrophilic attack or protonation nih.gov.

DFT can also be used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include chemical hardness, softness, electronegativity, and the electrophilicity index. These parameters are valuable in comparing the reactivity of a series of derivatives.

Table 1: Representative DFT-Calculated Properties for a Substituted Piperidine Analog
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy0.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVAn indicator of chemical reactivity and stability.
Dipole Moment1.5 DInfluences solubility and intermolecular interactions.
Nitrogen Mulliken Charge-0.42 eHighlights the nucleophilic character of the nitrogen atom.

Note: The data in the table is illustrative for a substituted piperidine and not specific to this compound due to the absence of published data for this exact compound.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous quantum mechanical description of molecular systems without the use of empirical parameters. These methods have been applied to study the structure and conformational energies of piperidine and its simpler derivatives. For example, ab initio calculations have been used to investigate the preference for the equatorial orientation of substituents on the piperidine ring, which is a key aspect of its stereochemistry researchgate.netosi.lv. Studies on N-methylpiperidine and its chloro-substituted derivatives using RHF/6-31G(d) and MP2/6-31G(d) methods have shown that an equatorially placed methyl group is energetically more favorable than an axial one researchgate.netosi.lv. This principle directly applies to this compound, where the bulky cyclopentyl group is expected to strongly favor the equatorial position to minimize steric hindrance.

Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some empirical parameters. These methods are particularly useful for preliminary studies of larger molecules or for screening large libraries of compounds. A study on a series of piperidine derivatives utilized these semi-empirical methods to calculate spatial, electronic, and energy characteristics, establishing their thermodynamic stability and identifying nucleophilic reaction centers. Such approaches can provide initial insights into the reactivity and stability of this compound and its derivatives.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and interaction potential of molecules like this compound. These methods allow for the investigation of conformational landscapes and the prediction of properties relevant to drug design.

The piperidine ring in this compound exists predominantly in a chair conformation, similar to cyclohexane (B81311). The cyclopentyl group at the 4-position can occupy either an axial or an equatorial position. Conformational analysis aims to determine the relative energies of these conformers and the energy barrier for ring inversion.

Due to steric hindrance, the bulky cyclopentyl group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. This preference is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines nih.gov. The conformational free energy difference (A-value) for a cyclopentyl group on a cyclohexane ring is approximately 2.1 kcal/mol, indicating a strong preference for the equatorial position. A similar value would be expected for this compound.

The predominance of the equatorial conformer has significant implications for the molecule's reactivity and its ability to interact with biological targets. The specific orientation of the cyclopentyl group and the piperidine ring nitrogen's lone pair of electrons will dictate how the molecule presents itself for intermolecular interactions, such as hydrogen bonding or hydrophobic interactions. Molecular mechanics calculations, using force fields like COSMIC, have been shown to quantitatively predict the conformer energies of 4-substituted piperidines nih.gov.

Table 2: Comparison of Axial vs. Equatorial Conformer Stability in 4-Substituted Piperidines
SubstituentConformational Free Energy (-ΔG°) (kcal/mol)% Equatorial Conformer (at 298 K)
Methyl1.7~95%
Phenyl2.9>99%
Cyclopentyl (estimated) ~2.1 ~97%

Note: The value for cyclopentyl is an estimation based on its analogous behavior in cyclohexane systems.

In silico methods are widely used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities of new chemical entities. For this compound and its derivatives, these predictive models can guide their development as potential drug candidates.

Various software and web-based tools are available to calculate properties such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are crucial for assessing a compound's "drug-likeness" according to established guidelines like Lipinski's Rule of Five. For instance, in silico ADMET studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine have been performed to evaluate its potential as a therapeutic agent nih.gov. Similar predictions for this compound would involve calculating these key descriptors.

Molecular docking is another powerful in silico technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor or enzyme. This involves placing the 3D structure of the ligand into the binding site of the receptor and scoring the interaction. For this compound derivatives, docking studies could be employed to explore their potential interactions with various targets, providing insights into their possible mechanisms of action and guiding the design of more potent and selective analogs.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are used to correlate the biological activity of a series of compounds with their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

These methods are particularly valuable when a set of analogs of this compound with measured biological activities are available. The process involves aligning the 3D structures of the molecules and then calculating steric and electrostatic (in CoMFA) or steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) fields around them. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates these fields to the biological activity.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA study on piperidine-based analogs of cocaine provided contour maps indicating where steric bulk and positive or negative electrostatic potential would be favorable for binding to the dopamine (B1211576) transporter nih.gov. Similarly, a CoMSIA study on piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) was used to guide the design of new, more potent inhibitors nih.govresearchgate.net. These methodologies could be applied to a series of this compound derivatives to understand their structure-activity relationships and to guide the optimization of their biological activity.

Table 3: Key Statistical Parameters in 3D-QSAR Models for Piperidine Derivatives
ParameterDescriptionTypical Value for a Good Model
q² (cross-validated r²)A measure of the predictive ability of the model.> 0.5
r² (non-cross-validated r²)A measure of the correlation between predicted and actual activity.> 0.6
Steric Field ContributionThe percentage of the variance in activity explained by steric factors.Varies depending on the system
Electrostatic Field ContributionThe percentage of the variance in activity explained by electrostatic factors.Varies depending on the system

Note: These are general parameters and their values are highly dependent on the specific dataset and target.

Application of Artificial Intelligence and Machine Learning in Chemical Research

Table 1: AI-Predicted Properties for Hypothetical this compound Derivatives This table is for illustrative purposes to demonstrate the application of data-driven property prediction. Values are not derived from experimental measurements.

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. nih.gov Machine learning algorithms are exceptionally suited for developing Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link molecular descriptors to biological activity. researchgate.net These models are crucial for analyzing the structure-activity landscape—a conceptual map where molecular structures are plotted against their activity. Navigating this landscape helps identify regions of high potency and guides the optimization of lead compounds.

Various ML algorithms can be employed to construct robust QSAR models for a series of this compound derivatives against a specific biological target, such as an enzyme or receptor. clinmedkaz.org Common algorithms include Random Forest, Support Vector Machines (SVM), Gradient Boosting, and Artificial Neural Networks (ANNs). researchgate.net The performance of these models is rigorously evaluated using statistical metrics to ensure their predictive power. nih.gov

A key aspect of SAR analysis is the identification of "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in biological activity. researchgate.net ML models can help pinpoint the specific structural modifications responsible for these cliffs, providing invaluable insights for molecular design. For instance, a QSAR model could reveal that a minor change to a substituent on the piperidine ring of a this compound derivative leads to a significant increase or decrease in inhibitory activity. nih.gov By analyzing the contour maps generated from 3D-QSAR models like CoMFA and CoMSIA, researchers can visualize favorable and unfavorable regions for different structural properties (e.g., steric, electrostatic), guiding the design of more potent analogs. mdpi.com

Table 2: Performance Comparison of Machine Learning Algorithms in a Hypothetical QSAR Model for Piperidine Derivatives This table illustrates a typical comparison of ML models for a QSAR study. Performance metrics are hypothetical and intended to demonstrate the evaluation process.

Applications of 4 Cyclopentylpiperidine As a Chemical Building Block and Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The structural characteristics of 4-cyclopentylpiperidine make it an important precursor and participant in sophisticated chemical transformations. Its integration into larger molecules can significantly influence their physicochemical and biological properties.

The piperidine (B6355638) scaffold is a key component in the development of new antibiotic agents. In the realm of rifamycin (B1679328) antibiotics, a notable derivative incorporates a cyclopentyl-substituted piperazine (B1678402) ring, which is structurally related to this compound. Specifically, the compound 3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SV has been synthesized. nih.gov This derivative is created through the reaction of 3-formylrifamycin SV with 1-amino-4-cyclopentylpiperazine. researchgate.net The synthesis involves the formation of an imine bond between the formyl group of the rifamycin core and the primary amine of the cyclopentylpiperazine side chain. google.com

The incorporation of the 4-cyclopentylpiperazine moiety is a strategic modification aimed at altering the pharmacological profile of the parent antibiotic. Such derivatives are investigated to enhance antibacterial activity, improve pharmacokinetic properties, or overcome bacterial resistance. The cyclopentyl group, in particular, adds lipophilicity, which can influence the drug's ability to penetrate bacterial cell walls.

Compound Name Molecular Formula CAS Number Role of Precursor
3-(4-Cyclopentyl-1-piperazinyl)iminomethylrifamycin SVC47H64N4O1261379-65-5Reacts with 3-formylrifamycin SV to form the final derivative. nih.govresearchgate.net
3-formylrifamycin SVC38H47NO1313292-22-3Provides the core antibiotic scaffold.

While direct literature on this compound as a scaffold for N-substituted sulfonamides is specific, the broader class of cycloalkyl-piperazine sulfonamides is well-established in medicinal chemistry. For instance, research into inhibitors of Glycine Transporter-1 (GlyT-1) has led to the synthesis of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives. documentsdelivered.com In these structures, a cycloalkyl group is attached to a piperazine ring which is, in turn, substituted with a sulfonyl group.

This established precedent highlights the potential of the this compound scaffold for similar applications. By replacing the piperazine with a piperidine ring, medicinal chemists can fine-tune the basicity (pKa) and lipophilicity of the molecule, which are critical parameters for drug efficacy and pharmacokinetics. The synthesis would typically involve the reaction of this compound with a suitable sulfonyl chloride, attaching the sulfonamide moiety to the piperidine nitrogen. This approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The Ketone-Amine-Alkyne (KA2) coupling is a prominent MCR used to synthesize sterically hindered propargylamines, which are valuable intermediates in organic synthesis. acs.org This reaction typically involves a ketone, a terminal alkyne, and a secondary amine. dntb.gov.ua

As a cyclic secondary amine, this compound is a suitable candidate for participation in KA2 coupling reactions. Studies have demonstrated that various secondary amines, including piperidine and morpholine, effectively participate in these transformations. acs.org In a typical KA2 reaction, this compound would react with a ketone and an alkyne in the presence of a catalyst (often based on zinc or copper) to yield a quaternary propargylamine. This product would feature the this compound moiety attached to a carbon atom bearing both the alkyne and the original ketone substituents. The use of this compound in such reactions provides a direct route to complex and structurally diverse molecules containing this specific scaffold.

Reactant Type Example Role in KA2 Coupling
KetoneCyclohexanoneProvides the carbon backbone for the new quaternary center.
Secondary AmineThis compound Acts as the nucleophile, incorporating the piperidine ring into the final product.
Terminal AlkynePhenylacetyleneProvides the propargyl group.

Design and Construction of Novel Chemical Entities

The this compound framework is not only a reactant but also a core structural scaffold upon which novel molecules with tailored properties can be built. Its use in drug discovery is rooted in the broader success of the piperidine ring as a privileged structure.

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. mdpi.comencyclopedia.pub It is a key structural component in drugs across numerous therapeutic areas, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and the potential for specific receptor interactions. researchgate.net

The this compound structure builds upon this foundation by introducing a bulky, lipophilic cyclopentyl group at the 4-position. This substituent can serve several strategic purposes in drug design:

Exploring Binding Pockets: The cyclopentyl group can probe and occupy hydrophobic pockets within a target protein, potentially increasing binding affinity and selectivity.

Modulating Physicochemical Properties: It increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Controlling Conformation: The rigid nature of the cyclopentyl group can restrict the conformational flexibility of the piperidine ring, locking it into a preferred shape for optimal target engagement.

The piperidine scaffold's versatility allows for further modification at the nitrogen atom, enabling the creation of large libraries of compounds for screening and lead optimization. nih.gov

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The synthesis of single-enantiomer drugs often relies on the use of chiral building blocks. While specific methods for the asymmetric synthesis of this compound are not extensively detailed, general strategies for creating chiral 4-substituted piperidines are well-established and applicable. nih.govnih.gov

These methods often begin with readily available chiral starting materials, such as amino acids, which are then elaborated through a series of chemical steps to construct the chiral piperidine ring. The introduction of the cyclopentyl group could be achieved through various C-C bond-forming reactions. The resulting enantiomerically pure this compound can then be used as a key intermediate in the total synthesis of complex natural products or novel therapeutic agents. rsc.org The availability of such chiral building blocks is crucial for the development of stereochemically defined drugs, leading to improved efficacy and reduced side effects. researchgate.net

Lack of Documented Use in Natural Product Synthesis

Following a comprehensive review of scientific literature and chemical databases, there is currently no documented evidence of this compound being utilized as a chemical building block or scaffold in the total synthesis of biologically active natural products. While the piperidine ring is a common motif in a vast array of alkaloids and other natural products, the specific 4-cyclopentyl substituted variant does not appear in published synthetic routes for any known naturally occurring compounds.

Scientific research in natural product synthesis is an active and dynamic field, with new strategies and building blocks continually being explored. However, based on available data, the role of this compound has been primarily in the realm of medicinal chemistry for the creation of novel synthetic molecules with potential therapeutic applications, rather than in the replication of existing natural products.

Researchers in the field of natural product synthesis often select starting materials and scaffolds based on their presence within a target molecule's structure or their ability to facilitate key chemical transformations to form complex ring systems and stereocenters found in nature. The absence of the this compound moiety in known natural products likely explains its lack of application in their synthesis.

Therefore, a detailed discussion, including research findings and data tables, on the synthetic strategies for biologically active natural products using this compound cannot be provided, as the foundational research for such a discussion does not exist in the current body of scientific literature.

Mechanistic Investigations of Reactions Involving 4 Cyclopentylpiperidine Analogues

Elucidation of Reaction Mechanisms using Experimental Techniques

Experimental approaches remain a cornerstone for probing the intricate details of reaction mechanisms. Techniques such as kinetic studies and the direct or indirect identification of transient species offer invaluable data to construct a plausible mechanistic pathway.

Kinetic studies are crucial for determining the rate of a reaction and how it is influenced by various factors such as reactant concentrations, temperature, and catalysts. This information helps in identifying the rate-determining step and formulating a rate law that is consistent with a proposed mechanism. For instance, in the synthesis of substituted piperidines, kinetic resolution experiments can shed light on the reaction mechanism. By monitoring the reaction progress over time and analyzing the enantiomeric ratio of products and unreacted starting materials, the relative rates of reaction for different enantiomers can be determined. Variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy is another powerful tool used in kinetic studies to determine the energy barriers for conformational changes, such as the rotation of protecting groups (e.g., N-Boc), which can influence the reactivity of piperidine (B6355638) analogues acs.org.

The data obtained from such studies can be summarized to compare reaction efficiencies under different conditions.

Table 1: Illustrative Kinetic Data for a Hypothetical Kinetic Resolution of a 4-substituted Piperidine Analogue

EntryLigandTime (h)Conversion (%)Enantiomeric Ratio (er) of Starting MaterialSelectivity Factor (s)
1(+)-Sparteine25295:525
2(-)-Sparteine2516:9423
3Ligand A44880:208
4Ligand B45590:1015

The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In the synthesis of piperidine derivatives, various intermediates such as iminium ions, enamines, and organometallic species have been proposed and, in some cases, identified nih.govnih.gov. For example, in chemo-enzymatic dearomatization reactions for the synthesis of substituted piperidines, enamine intermediates have been isolated, confirming their role in the reaction pathway nih.gov. Deuterium labeling experiments can further elucidate the mechanism by tracking the position of isotopes in the product, providing insights into bond-forming and bond-breaking steps nih.gov.

While transition states are, by their nature, fleeting and not directly observable, their structures can be inferred from experimental data such as kinetic isotope effects and stereochemical outcomes of reactions. The stereochemistry of the products in cyclization reactions, for instance, can provide clues about the geometry of the transition state.

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. These studies complement experimental findings by providing detailed energetic and structural information about reactants, intermediates, transition states, and products.

DFT calculations can be used to map out the potential energy surface of a reaction, allowing for the determination of the lowest energy reaction pathway. By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies for each step, enabling the identification of the rate-determining step and providing a theoretical basis for the observed reaction kinetics. For substituted piperidines, DFT calculations have been employed to understand the conformational preferences of the ring and the influence of substituents on reactivity acs.org. For example, calculations can determine whether a substituent in the 2-position prefers an axial or equatorial orientation and what the energy barrier is for ring inversion acs.org.

Table 2: Hypothetical DFT-Calculated Relative Energies for Intermediates and Transition States in a Piperidine Ring-Forming Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+15.2
Intermediate 1Acyclic Intermediate-5.8
TS2Cyclization Transition State+22.5 (Rate-Determining)
Intermediate 2Cyclized Intermediate-12.1
ProductPiperidine Derivative-25.0

Multicomponent reactions (MCRs) are powerful synthetic tools for the efficient construction of complex molecules like substituted piperidines from simple starting materials in a single step nih.gov. Due to the simultaneous interaction of multiple reactants, the mechanisms of MCRs can be highly complex and challenging to elucidate experimentally. Computational studies are therefore particularly valuable in this context.

DFT calculations can be used to explore various plausible mechanistic pathways for an MCR. For example, in the Povarov reaction, which can be used to synthesize tetrahydroquinoline derivatives (structurally related to piperidines), DFT studies can help to distinguish between a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts alkylation, and a concerted cycloaddition pathway mdpi.com. By comparing the calculated activation barriers for the different pathways, the most likely mechanism can be identified. These computational insights can then guide further experimental work to validate the proposed mechanism.

Advanced Research Methodologies and Future Research Trajectories

Systematic Reviews and Meta-Analyses in Chemical Research

For a compound like 4-cyclopentylpiperidine, a systematic review could be designed to answer a specific question, such as: "What is the efficacy of different catalytic systems in the synthesis of 4-substituted piperidines?" The process would involve a comprehensive search of multiple databases, with predefined inclusion and exclusion criteria to select relevant studies. nih.govmedintensiva.org

Table 1: Comparison of Review Methodologies

Feature Traditional Narrative Review Systematic Review
Research Question Often broad in scope Focused and specific (e.g., using PICO format)
Search Strategy Not typically specified; may be selective Comprehensive, explicit, and reproducible
Study Selection Rarely specified; prone to selection bias Criterion-based selection, uniformly applied
Appraisal Variable; quality assessment is not standard Rigorous appraisal of study quality and bias

| Synthesis | Often a qualitative summary | Qualitative or quantitative (meta-analysis) synthesis |

The synthesis of data in a systematic review can be either quantitative or qualitative, depending on the nature of the collected evidence. casp-uk.net

Quantitative Synthesis (Meta-Analysis): This approach is used when data from multiple studies are statistically compatible. casp-uk.net In the context of this compound research, a meta-analysis could pool the reported yields of various synthetic routes from different studies to calculate a summary effect size. This provides a more precise estimate of the typical efficiency of a given reaction. Key to this process is the assessment of heterogeneity—the variation in outcomes between studies—to ensure that the data are suitable for combination. casp-uk.netnih.gov

Qualitative Synthesis: When statistical pooling is not feasible due to significant differences in methodologies, reactants, or reported outcomes, a qualitative synthesis is performed. This involves systematically summarizing and interpreting the findings from individual studies to identify recurring themes, patterns, and discrepancies. For instance, a qualitative synthesis could analyze studies on the reaction mechanisms for forming the this compound scaffold, categorizing different proposed pathways and the evidence supporting each.

Interdisciplinary Approaches to Piperidine (B6355638) Chemistry

The study of piperidine derivatives is inherently interdisciplinary, drawing on expertise from various scientific fields to fully explore their potential. The piperidine ring is a key structural motif in many natural alkaloids and synthetic compounds with significant therapeutic applications. tandfonline.com Research into this compound and related compounds benefits from the convergence of:

Organic and Medicinal Chemistry: These core disciplines focus on the design and synthesis of novel piperidine derivatives and the exploration of their structure-activity relationships (SAR). tandfonline.comdntb.gov.ua

Computational Chemistry and Molecular Modeling: Theoretical methods are used to predict reaction outcomes, understand molecular interactions, and design compounds with desired properties before they are synthesized in the lab.

Pharmacology and Biology: These fields are essential for evaluating the biological activity of new piperidine compounds, determining their mechanisms of action, and assessing their potential as therapeutic agents for a wide range of conditions, including cancer, diabetes, and viral infections. ijnrd.org

Materials Science: Piperidine derivatives can be explored for applications beyond medicine, for instance, as components in the synthesis of new polymers or as corrosion inhibitors. ijnrd.org

Emerging Trends in Synthetic and Computational Methodologies

The synthesis and study of this compound are influenced by continuous innovation in chemical research methodologies.

Synthetic Methodologies: Modern organic synthesis aims for efficiency, selectivity, and sustainability. Key trends applicable to piperidine synthesis include:

One-Pot Reactions: These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, improve efficiency and reduce waste. nih.gov

Catalysis: The development of novel catalysts, including those based on transition metals or organocatalysts, enables reactions under milder conditions with higher stereoselectivity. nih.gov

Flow Chemistry: Conducting reactions in continuous flow systems rather than in traditional batch reactors can offer better control over reaction parameters, improved safety, and easier scalability.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that can simplify synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials.

Table 2: Selected Emerging Synthetic Approaches for Piperidine Scaffolds

Methodology Description Potential Advantage for this compound
Hydrogenation of Pyridines Reduction of the corresponding pyridine (B92270) precursor using metal catalysts. nih.gov A direct route if the substituted pyridine is accessible.
Intramolecular Cyclization Ring-closure reactions of linear amino-aldehydes or similar precursors. nih.gov High control over stereochemistry at multiple centers.
[5+1] Annulation A strategy that combines a five-atom chain with a one-atom component to form the six-membered ring. nih.gov Enables stereoselective synthesis of substituted piperidines. nih.gov

| Radical-Mediated Cyclization | Formation of the piperidine ring through radical-based intramolecular reactions. nih.gov | Offers alternative reactivity for constructing the ring system. |

Computational Methodologies: Computational tools are becoming indispensable in modern chemical research.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal synthetic routes, or design novel molecules with specific properties. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate reaction mechanisms, predict molecular geometries, and calculate spectroscopic properties, providing insights that can guide experimental work. bath.ac.uk

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, which is particularly useful for studying the interaction of a molecule like this compound with biological targets such as proteins or enzymes.

Unexplored Research Avenues and Challenges in this compound Research

Despite the broad importance of the piperidine scaffold, specific research into this compound is still developing, leaving several avenues open for exploration.

Unexplored Avenues:

Asymmetric Synthesis: Developing highly stereoselective synthetic routes to obtain specific enantiomers of this compound is a significant goal, as different stereoisomers can have vastly different biological activities.

Pharmacological Profiling: A comprehensive investigation of the biological activity of this compound across a wide range of assays could uncover novel therapeutic potential.

Applications in Catalysis: The nitrogen atom in the piperidine ring can act as a ligand for metal catalysts. The unique steric and electronic properties of the cyclopentyl group could be leveraged in the design of new catalysts for organic synthesis.

Polymer Chemistry: Investigating the incorporation of the this compound unit into polymer backbones could lead to new materials with unique physical or chemical properties.

Challenges:

Stereocontrol: Controlling the stereochemistry at the C4 position of the piperidine ring during synthesis can be challenging, often resulting in mixtures of isomers that are difficult to separate.

Scalability of Synthesis: While many methods exist for synthesizing piperidines on a lab scale, developing a route that is cost-effective, safe, and scalable for industrial production remains a significant hurdle.

Mechanism of Action: If biological activity is discovered, elucidating the precise molecular mechanism through which this compound exerts its effects is a complex but essential task for further development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.